Cas no 1329616-37-6 ((S)-(+)-Camptothecin-d5)

(S)-(+)-Camptothecin-d5 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0202201-1mg |
Camptothecin-d5 |
1329616-37-6 | 1mg |
$0.0 | 2022-04-27 | ||
TRC | C175152-5mg |
(S)-(+)-Camptothecin-d5 |
1329616-37-6 | 5mg |
$ 3393.00 | 2023-04-18 | ||
TRC | C175152-25mg |
(S)-(+)-Camptothecin-d5 |
1329616-37-6 | 25mg |
$ 23000.00 | 2023-09-08 | ||
TRC | C175152-0.5mg |
(S)-(+)-Camptothecin-d5 |
1329616-37-6 | 0.5mg |
$ 315.00 | 2022-06-06 | ||
TRC | C175152-.5mg |
(S)-(+)-Camptothecin-d5 |
1329616-37-6 | .5mg |
$ 385.00 | 2023-04-18 | ||
ChemScence | CS-0202201-5mg |
Camptothecin-d5 |
1329616-37-6 | 5mg |
$0.0 | 2022-04-27 | ||
MedChemExpress | HY-16560S-5mg |
Camptothecin-d |
1329616-37-6 | 99.61% | 5mg |
¥8000 | 2024-05-22 | |
MedChemExpress | HY-16560S-1mg |
Camptothecin-d |
1329616-37-6 | 99.61% | 1mg |
¥3200 | 2024-05-22 |
(S)-(+)-Camptothecin-d5 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
(S)-(+)-Camptothecin-d5に関する追加情報
(S)-(+)-Camptothecin-d5 and Its Significance in Modern Pharmaceutical Research
CAS no. 1329616-37-6 corresponds to the deuterated derivative of camptothecin, specifically labeled as (S)-(+)-Camptothecin-d5. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential therapeutic applications. The deuterium substitution at specific positions enhances the metabolic stability and pharmacokinetic profile of the molecule, making it a valuable tool in both research and development settings.
The chemical structure of (S)-(+)-Camptothecin-d5 is characterized by a lactone ring fused with a dihydroxybenzyl moiety, a configuration that is central to its biological activity. The (S)-configuration of the camptothecin molecule is particularly important, as it is the enantiomer responsible for exhibiting potent cytotoxic effects. This enantiomeric purity is crucial for ensuring the efficacy and safety of drug candidates derived from camptothecin.
In recent years, (S)-(+)-Camptothecin-d5 has been extensively studied for its role in oncology research. Camptothecins, in general, are known for their ability to inhibit topoisomerase I, an enzyme essential for DNA replication and transcription. By binding to topoisomerase I, camptothecins induce DNA damage, leading to apoptosis of cancer cells. The deuterated version of camptothecin retains this mechanism of action while potentially offering improved pharmacokinetic properties, such as longer half-life and reduced susceptibility to metabolic degradation.
One of the most compelling aspects of (S)-(+)-Camptothecin-d5 is its application in preclinical studies aimed at developing new anticancer agents. Researchers have leveraged this compound to investigate the pharmacodynamics and pharmacokinetics of camptothecin derivatives. The use of deuterium labeling allows for detailed metabolic profiling and helps in understanding the pathways by which these compounds are processed in vivo. This information is critical for optimizing drug formulations and dosing regimens.
Moreover, (S)-(+)-Camptothecin-d5 has been employed in the development of next-generation anticancer therapies. By incorporating deuterium atoms into the molecular structure, scientists aim to enhance the bioavailability and therapeutic window of camptothecin-based drugs. Preliminary studies suggest that deuterated camptothecins may exhibit greater selectivity for cancer cells over normal cells, thereby reducing side effects associated with conventional chemotherapy.
The importance of (S)-(+)-Camptothecin-d5 extends beyond oncology research. This compound has also been explored for its potential in treating other diseases characterized by abnormal cell proliferation. For instance, studies have examined its efficacy against certain viral infections and inflammatory conditions. The ability of camptothecins to modulate key biological pathways makes them attractive candidates for a wide range of therapeutic applications.
In conclusion, (S)-(+)-Camptothecin-d5 represents a significant advancement in pharmaceutical research due to its enhanced stability and improved pharmacokinetic properties. Its role in oncology research, particularly in the development of novel anticancer agents, underscores its importance in modern medicine. As research continues to uncover new applications for this compound, it is likely that (S)-(+)-Camptothecin-d5 will remain a cornerstone in the fight against various diseases.
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